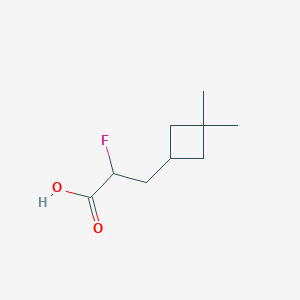
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid, also known as 3-F-3,3-dimethylcyclobutyl-2-fluoropropanoic acid or 3-F-DMCPPA, is an organic compound belonging to the class of α-fluorinated carboxylic acids. It is a colorless liquid with a pungent odor and has a molecular formula of C7H12F2O2. 3-F-DMCPPA is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chiral Molecule Synthesis
Research has demonstrated the utility of compounds structurally related to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid in the stereospecific synthesis of chiral molecules. For instance, the functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, derived from similar compounds, were synthesized and shown to inhibit human leukocyte elastase through a stereospecific mechanism, highlighting the impact of chiral configurations on biological activity (Doucet et al., 1997). Additionally, simple synthesis methods have been developed for optically active 2-fluoropropanoic acid and its analogs, demonstrating high enantiomeric purity, which is crucial for the production of chiral pharmaceuticals (Fritz-Langhals & Schütz, 1993).
Molecular Interactions and Crystal Structures
Research on compounds similar to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid has also focused on understanding molecular interactions and crystal structures. For example, studies on 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(2,6-difluorophenyl)acetamide revealed insights into the hydrogen bonding within the crystal structure, which is essential for the design of molecular assemblies and materials (Yin et al., 2007).
Enzyme Inhibition and Biological Activity
Compounds related to 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid have been studied for their potential in inhibiting enzymes and other biological activities. The aforementioned study by Doucet et al. (1997) on the inhibition of human leukocyte elastase is a prime example. Additionally, the rearrangement of dithianylcyclobutachromanol derivatives, related in structure, has led to novel compounds with potential biological applications, as indicated by their unique structural transformations (Ranu et al., 1996).
Propiedades
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO2/c1-9(2)4-6(5-9)3-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLAOOKYVYXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

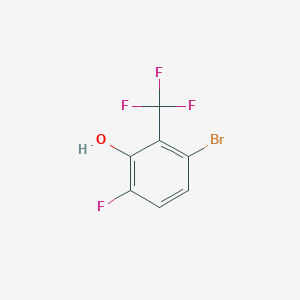
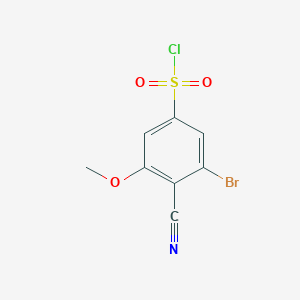
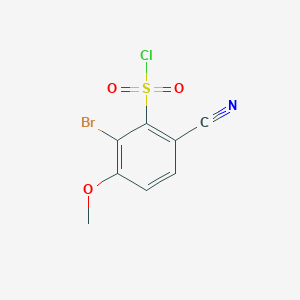
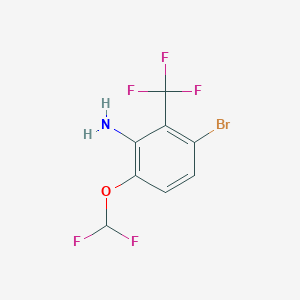
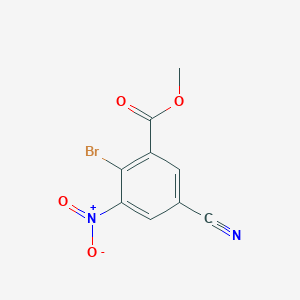
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
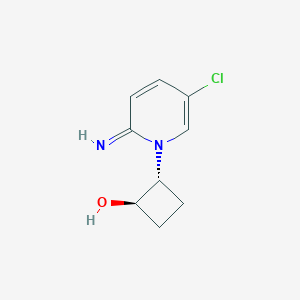
![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
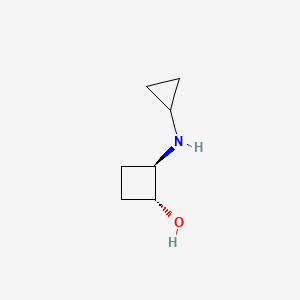
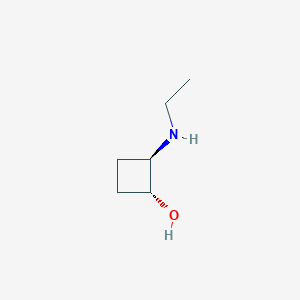
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)
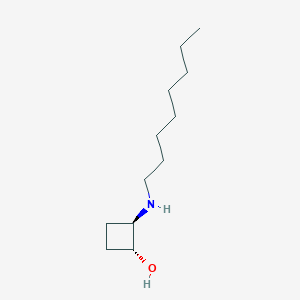
![trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484838.png)
![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)